Butyrophenone-2',3',4',5',6'-D5
Overview
Description
Butyrophenone-2’,3’,4’,5’,6’-D5 is a deuterated form of butyrophenone, an organic compound with the formula C10H7D5O. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. Butyrophenone itself is a colorless liquid that serves as a precursor for various pharmaceuticals, particularly antipsychotic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone-2’,3’,4’,5’,6’-D5 typically involves the deuteration of butyrophenone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of Butyrophenone-2’,3’,4’,5’,6’-D5 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone-2’,3’,4’,5’,6’-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
Butyrophenone-2’,3’,4’,5’,6’-D5 has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds.
Medicine: Serves as a precursor for the synthesis of deuterated pharmaceuticals, which may exhibit improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies
Mechanism of Action
The mechanism of action of Butyrophenone-2’,3’,4’,5’,6’-D5 is similar to that of its non-deuterated counterpart. It primarily acts as a dopamine antagonist, binding to dopamine receptors in the brain and inhibiting their activity. This action is crucial for its antipsychotic effects, as it helps to regulate neurotransmitter levels and alleviate symptoms of psychiatric disorders .
Comparison with Similar Compounds
Butyrophenone-2’,3’,4’,5’,6’-D5 can be compared with other similar compounds such as:
Haloperidol: A widely used antipsychotic drug derived from butyrophenone.
Benperidol: Known for its high potency as an antipsychotic.
Lumateperone: An atypical antipsychotic used for treating schizophrenia and bipolar depression.
Droperidol: Used as an antiemetic for postoperative nausea and vomiting
Butyrophenone-2’,3’,4’,5’,6’-D5 is unique due to its deuterium content, which can enhance the stability and metabolic profile of the compound, making it valuable for research and pharmaceutical applications .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i3D,4D,5D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAXUULYPJSKH-LOOCXSPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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